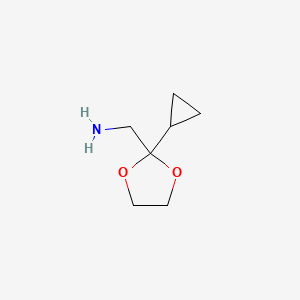
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinolinone Core Construction: The quinolinone core can be synthesized via a condensation reaction involving aniline derivatives and β-keto esters.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.
Reduction: Reduction reactions could target the quinolinone core, potentially converting it to a dihydroquinolinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinolinone or isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups onto the quinolinone or isoxazole rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinolinone derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. The presence of the isoxazole ring may enhance these activities, making this compound a subject of interest in drug discovery.
Medicine
In medicine, compounds like 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol could be investigated for their potential therapeutic effects. This includes their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or as additives in various formulations.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The isoxazole ring may contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-(3,5-dimethyl-4-isoxazolyl)-4(1H)-quinolinone: Lacks the methoxy group.
6-methoxy-4(1H)-quinolinone: Lacks the isoxazole ring.
3,5-dimethyl-4-isoxazolyl derivatives: Various substitutions on the isoxazole ring.
Uniqueness
The combination of the isoxazole ring and the methoxy group on the quinolinone core makes 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol unique. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-15(9(2)20-17-8)11-6-12-10(7-14(11)19-3)13(18)4-5-16-12/h4-7H,1-3H3,(H,16,18) |
InChIキー |
VXAZVMDDRBDTGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=O)C=CNC3=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone](/img/structure/B8333254.png)


![6-(2-Methyldioxolan-2-yl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8333282.png)




![3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine](/img/structure/B8333324.png)

![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)

![1-(4-fluoro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8333355.png)
![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)
